molecular formula C21H18F3N3O2 B10920412 1-ethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

1-ethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B10920412
M. Wt: 401.4 g/mol
InChI Key: NBCRVAJTYWDNMW-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyrrolopyrimidines, which have diverse biological activities.
  • It features a fused pyrrolo[3,4-d]pyrimidine ring system with an ethyl group, a phenyl group, and a trifluoromethyl-substituted phenyl group.
  • Its structure suggests potential pharmacological properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the construction of the pyrrolo[3,4-d]pyrimidine core followed by functionalization of the substituents.

      Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigations into its effects on cellular processes, receptors, and enzymes.

      Medicine: Exploration of its pharmacological properties, including neuroprotection and anti-inflammatory effects.

  • Mechanism of Action

      Neuroprotection: The compound may act through inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways.

      Anti-Inflammatory: It likely modulates the NF-kB inflammatory pathway.

      Molecular Targets: ATF4 and NF-kB proteins play key roles.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the trifluoromethyl group and the pyrrolo[3,4-d]pyrimidine scaffold.

      Similar Compounds: While I don’t have a specific list, related compounds include other pyrrolopyrimidines and derivatives.

    Properties

    Molecular Formula

    C21H18F3N3O2

    Molecular Weight

    401.4 g/mol

    IUPAC Name

    1-ethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

    InChI

    InChI=1S/C21H18F3N3O2/c1-2-26-16-12-27(15-10-8-14(9-11-15)21(22,23)24)19(28)17(16)18(25-20(26)29)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H,25,29)

    InChI Key

    NBCRVAJTYWDNMW-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)C(F)(F)F

    Origin of Product

    United States

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